molecular formula C14H14N4O3 B12913311 3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-23-7

3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12913311
CAS No.: 62052-23-7
M. Wt: 286.29 g/mol
InChI Key: VNLYJZCZRIBRHM-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4,5-trimethoxybenzylamine with a suitable pyridine derivative under specific conditions to form the triazolopyridine ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

62052-23-7

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

3-(3,4,5-trimethoxyphenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C14H14N4O3/c1-19-11-7-9(8-12(20-2)13(11)21-3)18-14-10(16-17-18)5-4-6-15-14/h4-8H,1-3H3

InChI Key

VNLYJZCZRIBRHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C3=C(C=CC=N3)N=N2

Origin of Product

United States

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